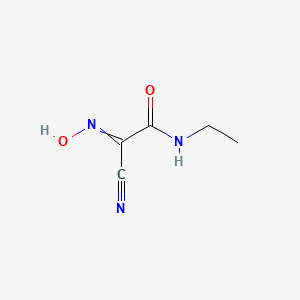
2-Cyano-N-ethyl-2-(hydroxyimino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-ethyl-2-(hydroxyimino)acetamide is a chemical compound with the molecular formula C5H7N3O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group, an ethyl group, and a hydroxyimino group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-ethyl-2-(hydroxyimino)acetamide typically involves the reaction of ethyl cyanoacetate with nitrous acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Reaction of Ethyl Cyanoacetate with Nitrous Acid: Ethyl cyanoacetate is reacted with nitrous acid, which is generated in situ from sodium nitrite and acetic acid.
Purification: The crude product is purified by recrystallization from ethanol or ethyl acetate to obtain the final product in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of buffered phosphoric acid during the reaction helps in achieving virtually quantitative yields .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-ethyl-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-Cyano-N-ethyl-2-(hydroxyimino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an additive in peptide synthesis to suppress racemization and improve coupling efficiency.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-Cyano-N-ethyl-2-(hydroxyimino)acetamide involves its role as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides in peptide synthesis. The compound’s pronounced acidity (pKa 4.60) helps in suppressing base-catalyzed side reactions, particularly racemization . It acts by forming stable intermediates that facilitate the formation of peptide bonds without unwanted side reactions.
Comparison with Similar Compounds
2-Cyano-N-ethyl-2-(hydroxyimino)acetamide can be compared with other similar compounds such as:
Ethyl (hydroxyimino)cyanoacetate:
1-Hydroxybenzotriazole (HOBt): A commonly used peptide coupling reagent but is explosive and has a higher risk of thermal decomposition compared to this compound.
1-Hydroxy-7-azabenzotriazole (HOAt): Another peptide coupling reagent with similar applications but also poses safety risks due to its explosive nature.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable reagent in peptide synthesis, pharmaceutical research, and industrial processes. The compound’s ability to suppress racemization and improve coupling efficiency sets it apart from other similar compounds, making it a preferred choice in many applications.
Properties
CAS No. |
76104-27-3 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-cyano-N-ethyl-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C5H7N3O2/c1-2-7-5(9)4(3-6)8-10/h10H,2H2,1H3,(H,7,9) |
InChI Key |
LVAARBLGRAOPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(=NO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















